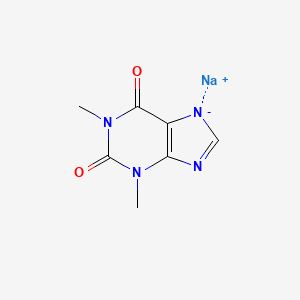
Theophylline sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline sodium is a useful research compound. Its molecular formula is C7H7N4NaO2 and its molecular weight is 202.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Theophylline sodium is primarily known for its bronchodilator effects, which are beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). It works by inhibiting phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) in cells. This mechanism results in relaxation of bronchial smooth muscles and improved airflow.
Key Mechanisms of Action:
- Bronchodilation: Relaxation of airway smooth muscles.
- Anti-inflammatory Effects: Reduction of airway inflammation.
- Cardiac Effects: Positive inotropic effects that can enhance cardiac output in certain patients .
Treatment of Asthma and COPD
This compound is commonly used to manage asthma and COPD symptoms. It can be administered orally or intravenously, depending on the severity of the condition.
- Asthma Management: this compound helps control nocturnal asthma attacks by providing sustained bronchodilation. A slow-release formulation has been developed to minimize side effects and enhance patient compliance .
- COPD Treatment: Theophylline is often used as an adjunct therapy in patients with COPD to improve lung function and reduce exacerbations .
Pediatric Applications
In pediatric populations, this compound has been studied for its efficacy in managing asthma symptoms. A double-blind study indicated that while both theophylline and cromolyn sodium were effective, theophylline was associated with more side effects and required closer monitoring .
Theophylline Toxicity
A notable case involved a 4-year-old girl who ingested a high dose of sustained-release theophylline tablets, resulting in severe toxicity characterized by hypokalemia and seizures. This case highlighted the importance of monitoring serum theophylline levels to prevent toxicity during treatment .
Cardiac Effects
In another study involving patients with chronic heart failure, this compound was shown to improve cardiac output without significantly affecting heart rate or systemic vascular resistance. This suggests potential benefits for heart failure patients who may also have respiratory issues .
Data Tables
Analyse Chemischer Reaktionen
Solubility Characteristics in Aqueous Media
The solubility of theophylline sodium in NaOH solutions (0.00–0.96 mol kg⁻¹) was systematically studied :
| Temperature (K) | NaOH (mol kg⁻¹) | Solubility (mole fraction, ×10³) |
|---|---|---|
| 283.15 | 0.00 | 1.24 |
| 313.15 | 0.00 | 3.56 |
| 368.15 | 0.00 | 12.89 |
| 283.15 | 0.96 | 0.38 |
| 313.15 | 0.96 | 1.02 |
| 368.15 | 0.96 | 3.67 |
Key Trends :
-
Solubility increases with temperature (e.g., 12.89 ×10³ at 368.15 K in pure water) .
-
Solubility decreases with higher NaOH concentrations due to salting-out effects and co-ion interactions (Na⁺ suppresses dissociation) .
Thermodynamic Analysis of Dissolution
Thermodynamic parameters for the dissolution process in NaOH solutions were derived :
| NaOH (mol kg⁻¹) | ΔH_diss (kJ mol⁻¹) | ΔS_diss (J mol⁻¹ K⁻¹) | ΔG_diss (kJ mol⁻¹) |
|---|---|---|---|
| 0.00 | 43.2 | 112.4 | 9.8 |
| 0.48 | 51.6 | 129.7 | 12.1 |
| 0.96 | 59.3 | 145.2 | 14.5 |
Interpretation :
-
Endothermic process : Positive ΔH_diss values (43.2–59.3 kJ mol⁻¹) indicate heat absorption during dissolution.
-
Entropy-driven : ΔS_diss increases with NaOH concentration, suggesting greater disorder at higher ionic strengths.
-
Non-spontaneous at low temperatures : ΔG_diss > 0 below 313 K .
Influence of Alkaline Environment on Stability
This compound exhibits pH-dependent stability:
-
Co-ion effect : High Na⁺ concentrations shift dissociation equilibrium toward the solid phase, reducing solubility .
-
Alkaline degradation : Prolonged exposure to >1.0 mol kg⁻¹ NaOH at elevated temperatures (>353 K) induces hydrolysis, forming theophylline and sodium carbonate .
Critical Stability Parameters :
Eigenschaften
CAS-Nummer |
3485-82-3 |
|---|---|
Molekularformel |
C7H7N4NaO2 |
Molekulargewicht |
202.15 g/mol |
IUPAC-Name |
sodium;1,3-dimethylpurin-7-ide-2,6-dione |
InChI |
InChI=1S/C7H8N4O2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h3H,1-2H3,(H,8,9,12);/q;+1/p-1 |
InChI-Schlüssel |
QVGLHVDBDYLFON-UHFFFAOYSA-M |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)[N-]C=N2.[Na+] |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)[N-]C=N2.[Na+] |
Key on ui other cas no. |
3485-82-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















